7-hydroxy-4H-chromen-4-one
Overview
Description
7-Hydroxy-4-benzopyrone, also known as 7-Hydroxy-4-chromone, is a compound with the molecular formula C9H6O3 . It is a derivative of 4-oxo-4H-1-benzopyran . This compound has been found to inhibit Src kinase with an IC50 of <300 μM .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-benzopyrone derivatives has been described in several studies . For instance, one study reported the design and synthesis of a new class of potential dual PPARalpha and gamma agonists, which were identified from “natraceuticals” and synthetic analogues .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-benzopyrone consists of a benzopyrone ring with a hydroxyl group at the 7th position . The benzopyrone ring is a key pharmacophore of these molecules, exhibiting similarity to the core structure of both fibrates and thiazolidinediones .
Chemical Reactions Analysis
7-Hydroxy-4-benzopyrone has been used as a probe in the Fenton reaction for the quantification of hydroxyl radical concentration . The hydroxylated species, namely 7-hydroxycoumarin (7HC), was monitored by fluorescence techniques .
Scientific Research Applications
Antitumor Activity
7-Hydroxy-4-benzopyrone, a major metabolite of coumarin, has demonstrated notable antitumor activity. Studies have shown its growth-inhibitory effects on various human malignant cell lines, including A549, ACHN, Caki-2, and MCF-7. This activity is dose and time-dependent and involves both cytostatic and immunomodulatory effects. For instance, 7-Hydroxycoumarin (7-HC) has been found to stimulate apoptosis in specific cell lines, indicating its potential in cancer therapy (Marshall et al., 2005).
Metabolic Pathways and Pharmacogenetics
In the context of lymphedema management, the metabolic pathways of benzopyrones like coumarin and their relation to pharmacogenetics have been explored. The study highlights the significance of identifying relevant alleles for a targeted pharmacogenetic approach, especially considering the hepatotoxicity risk associated with these compounds (Hu & Piller, 2017).
Transport Mechanisms
Research on the transport mechanisms of 7-Hydroxycoumarin glucuronide reveals its mediation via multidrug resistance-associated proteins 3 and 4. This understanding is crucial in the pharmacokinetic profiling of coumarin, helping to elucidate the excretion process of its metabolites from the liver and kidney (Wittgen et al., 2012).
Therapeutic Potential in Various Diseases
A comprehensive review of coumarins and related compounds underlines their therapeutic potential across a spectrum of diseases, including cancer. 7-Hydroxycoumarin's ability to inhibit the release of Cyclin D1, which is overexpressed in many cancers, signifies its role in cancer therapy. Additionally, compounds like Esculetin and Genistein, derived from benzopyrones, show promise in leukemia treatment and as anti-HIV agents (Lacy & O’Kennedy, 2004).
Crystal Structure Analysis
The crystal structure of 7-Hydroxy-4'-methoxyisoflavone, a compound closely related to 7-Hydroxy-4-benzopyrone, has been determined. This structural analysis is pivotal in understanding the molecular configuration and potential interactions of similar compounds (Shoja, 1992).
Versatile Biological Behavior
A review of coumarins, including 7-hydroxycoumarins, highlights their versatile biological behavior. They exhibit a wide range of pharmacological activities, such as anticoagulant, antibacterial, antiviral, and antitumor properties. Understanding their pharmacokinetics, metabolism, and associated toxicological studies is essential for harnessing their full therapeutic potential (Gupta, Kumar, & Chaudhary, 2019).
Cardiovascular Effects
7-Hydroxycoumarin (Umbelliferone) has been studied for its effects on isolated perfused and ischemic-reperfused rat hearts. The compound exhibits antioxidant properties and might have vasodilator effects, indicating potential benefits in cardiovascular health (Baccard et al., 2000).
Toxicity Studies
Studies on the toxicity of coumarin and its metabolite 7-HC on human peripheral blood mononuclear cells and bone marrow progenitor stem cells provide insights into the safe therapeutic use of these compounds. Understanding their toxicity profile is crucial for developing safe and effective treatments (Gallicchio et al., 1989).
Photoluminescence Properties
Research into the photoluminescence properties of organic-inorganic hybrid materials based on layered rare-earth hydroxides, including 7-hydroxy coumarin, suggests potential applications in luminescent materials and the stabilization of coumarin dyes (Gu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .
Mode of Action
When this compound interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4H-chromen-4-one is known to inhibit Src kinase, a protein that plays a key role in cell signaling . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is less than 300 μM . This interaction with Src kinase suggests that this compound may have a significant role in biochemical reactions involving this enzyme.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its inhibitory effect on Src kinase . By inhibiting Src kinase, it can potentially affect downstream signaling pathways, leading to changes in gene expression and cellular functions .
Metabolic Pathways
Given its known interaction with Src kinase, it could potentially be involved in pathways related to cell signaling .
Subcellular Localization
Given its biochemical properties, it could potentially localize to areas of the cell where Src kinase is present, given its known interaction with this enzyme .
Properties
IUPAC Name |
7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCRTSTRGRJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208604 | |
Record name | 7-Hydroxy-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-89-7 | |
Record name | 7-Hydroxychromone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-hydroxy-4H-chromen-4-one influence mitochondrial function?
A1: Research indicates that this compound promotes mitochondrial biogenesis, a process crucial for maintaining cellular energy production. It achieves this by activating SIRT1, a protein deacetylase that positively regulates PGC-1α, a master regulator of mitochondrial biogenesis []. This activation leads to increased expression of mitochondrial proteins like ATP synthase β and ND6, resulting in enhanced respiration and ATP production in renal proximal tubular cells []. You can find more details about this mechanism in the paper "Isoflavones Promote Mitochondrial Biogenesis" on Semantic Scholar: .
Q2: What is the significance of the hydroxyl group at position 7 in this compound for its biological activity?
A2: Studies on substituted isoflavones, including this compound, have revealed that the presence of the hydroxyl group at position 7 is essential for the activation of SIRT1 []. This activation is crucial for the compound's ability to induce mitochondrial biogenesis. Further research is needed to fully understand the specific interactions between the hydroxyl group and the SIRT1 protein.
Q3: Have there been studies investigating the anti-inflammatory potential of compounds derived from this compound?
A4: While the provided research doesn't directly investigate the anti-inflammatory properties of this compound itself, a study exploring flavone and flavanone derivatives, which share structural similarities with this compound, highlights their potential as anti-inflammatory agents []. The researchers synthesized various derivatives and found that some exhibited significant anti-inflammatory activity comparable to known COX-2 inhibitors. This finding suggests that further investigation into the anti-inflammatory potential of compounds derived from this compound is warranted. You can delve deeper into this research by accessing the paper "Molecular modelling, Synthesis and Evaluation of Flavone and Flavanone Scaffolds as Anti-inflammatory Agents" on Semantic Scholar: .
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